2-Acetyl-1-benzothiophene-3-carboxylic acid

Description

Molecular Architecture and IUPAC Nomenclature

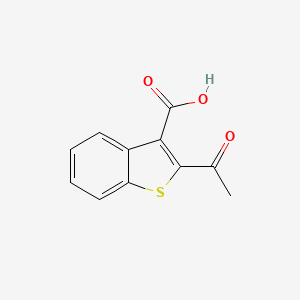

2-Acetyl-1-benzothiophene-3-carboxylic acid is a heterocyclic aromatic compound with a fused benzene and thiophene ring system. Its IUPAC name, 2-acetylbenzo[b]thiophene-3-carboxylic acid , reflects the substitution pattern: an acetyl group (-C(O)CH₃) at position 2 and a carboxylic acid (-COOH) at position 3 of the benzo[b]thiophene core. The molecular formula is C₁₁H₈O₃S , with a molecular weight of 220.2444 g/mol.

The structure comprises:

- A benzothiophene core (fused benzene and thiophene rings).

- An acetyl group (C=O-CH₃) at position 2.

- A carboxylic acid (-COOH) substituent at position 3.

- Sulfur atom at the thiophene ring’s position 1.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₈O₃S | |

| Molecular Weight | 220.2444 g/mol | |

| IUPAC Name | 2-acetylbenzo[b]thiophene-3-carboxylic acid | |

| SMILES | OC(=O)c1c(sc2c1cccc2)C(=O)C |

This substitution pattern creates a rigid planar structure due to aromaticity, with potential hydrogen-bonding interactions via the carboxylic acid group.

Crystallographic Analysis and Conformational Studies

While specific crystallographic data for this compound are unavailable in the provided sources, related benzo[b]thiophene derivatives exhibit predictable conformations. Crystal structures of analogous compounds, such as 2-benzothiophene-1-carboxylic acid, reveal:

- Planar geometry due to aromatic stabilization.

- Intramolecular hydrogen bonding between the carboxylic acid and adjacent sulfur or aromatic protons in some cases.

For this compound, steric interactions between the acetyl and carboxylic acid groups may influence molecular packing. However, confirmation requires experimental X-ray diffraction or computational modeling.

Spectroscopic Profiling

Infrared (IR) Spectral Signatures

The IR spectrum of this compound is characterized by:

- Broad O–H stretch (2500–3300 cm⁻¹) from the carboxylic acid, indicating hydrogen bonding (dimeric form).

- Strong C=O stretch for the carboxylic acid (1710 cm⁻¹) and acetyl group (1720–1700 cm⁻¹).

- Aromatic C–H stretches (3000–3100 cm⁻¹) and C–S vibrations (~700–800 cm⁻¹).

| Functional Group | Absorption Range (cm⁻¹) | Key Features |

|---|---|---|

| Carboxylic Acid (O–H) | 2500–3300 (broad) | Hydrogen-bonded dimer |

| Carboxylic Acid (C=O) | 1710 | Conjugation with aromatic ring |

| Acetyl (C=O) | 1720–1700 | Slightly higher wavenumber |

| Aromatic C–H | 3000–3100 | Stretching vibrations |

Nuclear Magnetic Resonance (NMR) Spectral Features

¹H NMR

- Carboxylic Acid Proton : A singlet near 12 ppm, broadened due to exchange with water.

- Aromatic Protons : Peaks between 7.0–8.5 ppm, with coupling patterns dependent on substitution.

- Acetyl Methyl Protons : A singlet at ~2.5 ppm.

¹³C NMR

- Carboxylic Acid Carbonyl : ~170–185 ppm (downfield shift due to electronegative oxygen).

- Acetyl Carbonyl : ~205–215 ppm (higher deshielding).

- Aromatic Carbons : 120–150 ppm, with sulfur-adjacent carbons upshifted.

| Nucleus | Signal (ppm) | Assignment |

|---|---|---|

| ¹H | ~12 | –COOH (broad singlet) |

| ¹H | ~2.5 | –COCH₃ (singlet) |

| ¹³C | ~170–185 | –COOH carbonyl |

| ¹³C | ~205–215 | –COCH₃ carbonyl |

Mass Spectrometric Fragmentation Patterns

The molecular ion (M⁺) appears at m/z 220.24. Key fragmentation pathways include:

- Loss of H₂O (M–18): m/z 202.24, common for carboxylic acids.

- Loss of CO₂ (M–44): m/z 176.24, indicating decarboxylation.

- Cleavage of the acetyl group : m/z 165.15 (C₉H₅O₂S⁺).

| Fragment | m/z | Loss/Process |

|---|---|---|

| Molecular Ion (M⁺) | 220.24 | – |

| M–H₂O | 202.24 | –H₂O |

| M–CO₂ | 176.24 | –CO₂ |

| Acetyl Cleavage | 165.15 | –C(O)CH₃ |

These patterns align with typical carboxylic acid and acetyl-containing compound fragmentations.

Properties

IUPAC Name |

2-acetyl-1-benzothiophene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3S/c1-6(12)10-9(11(13)14)7-4-2-3-5-8(7)15-10/h2-5H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HERIBGJXNKWRRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C2=CC=CC=C2S1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Carbonylative Cyclization for Benzothiophene-3-carboxylate Synthesis

Substrate Preparation via Sonogashira Coupling

The synthesis of benzothiophene derivatives often begins with the preparation of 2-(methylthio)phenylacetylene precursors. These substrates are synthesized via Sonogashira cross-coupling between 2-halothioanisoles (e.g., 2-iodothioanisole) and terminal alkynes. For instance, coupling 2-iodothioanisole with phenylacetylene yields methyl(2-(phenylethynyl)phenyl)sulfane (1a ), a critical intermediate for subsequent cyclization. This step ensures structural diversity at position 2 of the benzothiophene core, which can be tailored to accommodate groups such as aryl, alkyl, or functionalized alkynes.

Reaction Mechanism and Optimization

The palladium-catalyzed carbonylative cyclization of 1a proceeds through a multi-step mechanism:

- Coordination and Cyclization : The alkyne triple bond coordinates to PdI₂, followed by a 5-endo-dig cyclization where the o-methylthio group attacks the activated triple bond, forming a sulfonium iodide intermediate (I ).

- Demethylation and Carbonylation : HI-mediated demethylation generates a thiolate intermediate (II ), which undergoes CO insertion into the Pd–C bond to form acylpalladium species (III ).

- Esterification : Methanol (or other alcohols) displaces the palladium moiety, yielding benzothiophene-3-carboxylates (2a–k ) and regenerating Pd(0), which is reoxidized to PdI₂ by air in the presence of HI.

Optimization studies revealed that PdI₂ (5 mol%) , KI (5 equiv) , and MeOH at 80°C under 40 atm CO–air provided optimal yields (80% for 2a ). Elevated temperatures (100°C) were required for sterically hindered substrates (e.g., 2i–k ).

Table 1: Selected Benzothiophene-3-carboxylates Synthesized via Pd-Catalyzed Carbonylation

| Entry | Substrate (R Group) | Product (Yield %) |

|---|---|---|

| 1 | Phenyl (1a ) | 2a (80%) |

| 6 | p-Tolyl (1b ) | 2b (76%) |

| 7 | 4-Bromophenyl (1c ) | 2c (83%) |

| 10 | Butyl (1f ) | 2f (83%) |

Introducing the Acetyl Group at Position 2

Post-Synthetic Modification Strategies

While the Pd-catalyzed method efficiently installs the carboxylic ester at position 3, introducing the acetyl group at position 2 requires additional steps:

Oxidation of Hydroxymethyl Intermediates

A plausible route involves synthesizing benzothiophene-3-carboxylates with a hydroxymethyl group at position 2, followed by oxidation to the acetyl group:

- Substrate Design : Use a propargyl alcohol derivative (e.g., HC≡C-CH₂-OH) in the Sonogashira coupling to generate methyl(2-(hydroxymethylethynyl)phenyl)sulfane .

- Cyclization and Oxidation : After Pd-catalyzed carbonylation, the hydroxymethyl group at position 2 is oxidized to an acetyl group using Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) .

Friedel-Crafts Acylation

The electron-rich benzothiophene core permits electrophilic substitution at position 2. However, the electron-withdrawing carboxylic ester at position 3 may deactivate the ring, necessitating protective group strategies :

- Ester Protection : Temporarily convert the ester to a methyl ether or silyl ester to enhance ring reactivity.

- Acylation : Treat with acetyl chloride/AlCl₃ under Friedel-Crafts conditions to install the acetyl group.

- Deprotection : Hydrolyze the protective group to regenerate the carboxylic acid.

Hydrolysis of Ester to Carboxylic Acid

The final step involves saponification of the 3-carboxylate to the carboxylic acid. Methanol or ethanol solvents with aqueous NaOH or LiOH at 60–80°C typically achieve near-quantitative conversion. For example, hydrolysis of 2a (methyl ester) with LiOH in THF/H₂O yields 1-benzothiophene-3-carboxylic acid .

Alternative Synthetic Routes

Gewald Reaction with Functionalized Ketones

The Gewald reaction , which constructs thiophenes from ketones, cyanoacetates, and sulfur, could be adapted for benzothiophenes. Using 2-acetylcyclohexanone and methyl cyanoacetate under microwave irradiation might yield 2-acetylbenzothiophene-3-carboxylate, though this route remains hypothetical without experimental validation.

Directed C-H Carboxylation

Recent advances in palladium-catalyzed C-H carboxylation could enable direct introduction of the carboxylic acid group at position 3. For example, 2-acetylbenzothiophene treated with Pd(OAc)₂ , CO , and CsOPiv in DMA at 100°C might yield the target compound, though substrate compatibility requires investigation.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Pd-Catalyzed Carbonylation | High yields (80%), scalable, diverse R groups | Requires specialized equipment (high-pressure CO) |

| Friedel-Crafts Acylation | Simple reagents, well-established | Low regioselectivity, protective groups needed |

| Gewald Reaction | Rapid thiophene formation | Limited scope for benzothiophenes |

Chemical Reactions Analysis

Cyclization with Thioglycolic Acid

2'-Chloroacetophenone reacts with thioglycolic acid under basic conditions (KOH) with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. The reaction proceeds at elevated temperatures (118–130°C) under pressure, yielding the potassium salt of the target compound. Acidification with HCl converts the salt to the free carboxylic acid .

Oxidation Reactions

The benzothiophene core and acetyl group are susceptible to oxidation. A palladium-catalyzed oxidative carbonylation reaction has been employed to synthesize derivatives:

Palladium-Catalyzed Carbonylation

2-(Methylthio)phenylacetylenes undergo oxidative carbonylation using PdI₂/KI under CO pressure (32 atm) and air (40 atm) in methanol. This forms methyl benzo[b]thiophene-3-carboxylates via a mechanism involving cyclization, demethylation, and CO insertion .

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidative carbonylation | PdI₂, KI, CO/air (4:1), 80–100°C, 24–36 h | Methyl 2-phenylbenzo[b]thiophene-3-carboxylate | 81% |

Substitution Reactions

The carboxylic acid and acetyl groups enable electrophilic and nucleophilic substitutions:

Esterification

The carboxylic acid group reacts with alcohols (e.g., methanol, ethanol) under acidic or catalytic conditions to form esters. For example, treatment with methanol in the presence of PdI₂/KI yields methyl esters .

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Esterification | ROH (MeOH, EtOH), PdI₂, KI, 80°C | Benzo[b]thiophene-3-carboxylic esters | 45–81% |

Neutralization

The potassium salt of the compound is neutralized with HCl to regenerate the free carboxylic acid .

Antiviral Agents

Analogues with 2-amide-3-methylester thiophene scaffolds (structurally related to this compound) inhibit SARS-CoV-2 Mac1 protease. Modifications to the core structure improve potency (IC₅₀ = 2.1 μM) .

| Application | Modification | Biological Activity | Source |

|---|---|---|---|

| Antiviral | Cyclohexanyl substitution | SARS-CoV-2 Mac1 inhibition (IC₅₀ = 12 μM) |

Reaction Optimization and Catalyst Recycling

Recent advances focus on sustainable methodologies:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of 2-acetyl-1-benzothiophene-3-carboxylic acid exhibit potential anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells, suggesting their use as lead compounds in the development of new anticancer drugs. For instance, aryl esters derived from similar structures have been investigated for their ability to induce apoptosis in cancer cell lines, demonstrating a promising avenue for therapeutic development .

Cardiovascular Applications

Recent patent applications highlight the role of benzothiophene derivatives, including this compound, as inhibitors for branched-chain alpha-keto acid dehydrogenase kinase. This inhibition has implications for treating metabolic disorders such as diabetes and heart failure, providing a basis for further pharmacological exploration .

Organic Synthesis

Intermediate in Synthesis

this compound serves as a crucial intermediate in organic synthesis. It is utilized in the preparation of various complex molecules through reactions such as esterification and acylation. The compound can be converted into other functionalized derivatives that are important in the synthesis of pharmaceuticals and agrochemicals .

Catalytic Processes

Innovative catalytic methods have been developed to synthesize benzothiophene derivatives efficiently. For example, palladium-catalyzed carbonylative reactions have been employed to produce benzothiophene-3-carboxylic esters from readily available substrates, showcasing the versatility of this compound in synthetic pathways .

Material Science

Dyes and Pigments

The compound is also explored for its potential use in dye and pigment applications due to its chromophoric properties. The unique structure allows for the development of colorants that can be utilized in various industrial applications, including textiles and coatings .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-Acetyl-1-benzothiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied .

Comparison with Similar Compounds

Similar Compounds

2-Acetylbenzo[b]thiophene: A precursor in the synthesis of 2-Acetyl-1-benzothiophene-3-carboxylic acid.

Benzofuran derivatives: Compounds with similar heterocyclic structures and biological activities.

Thiophene derivatives: Compounds with a thiophene ring that exhibit similar chemical properties

Uniqueness

This compound is unique due to its specific substitution pattern on the benzothiophene ring, which imparts distinct chemical and biological properties.

Biological Activity

2-Acetyl-1-benzothiophene-3-carboxylic acid is a heterocyclic compound belonging to the benzothiophene family, which has garnered attention for its potential biological activities. This compound is characterized by a unique structure that may confer various pharmacological properties, including antimicrobial and anticancer effects. This article explores the biological activity of this compound, summarizing research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes:

- A benzothiophene core that is known for its diverse biological activities.

- An acetyl group at the 2-position and a carboxylic acid group at the 3-position, enhancing its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, benzothiophene derivatives have been reported to possess antibacterial properties against various pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.

Anticancer Activity

Several studies have highlighted the potential anticancer effects of benzothiophene derivatives. In vitro assays have demonstrated that these compounds can induce apoptosis in cancer cell lines through mechanisms such as:

- Inhibition of cell proliferation : Compounds similar to this compound have shown IC50 values in the low micromolar range against various cancer cell lines .

- Modulation of signaling pathways : They may interfere with pathways involving oncogenes or tumor suppressor genes, leading to reduced tumor growth .

Anti-inflammatory Effects

Thiophene-based compounds are also recognized for their anti-inflammatory properties. They can inhibit key enzymes involved in inflammatory processes, such as cyclooxygenases (COX) and lipoxygenases (LOX). For example, certain derivatives have shown IC50 values as low as 6 µM against LOX, indicating potent anti-inflammatory activity.

The biological activity of this compound can be attributed to various mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammation and cancer progression.

- Cellular Interaction : The compound may interact with cellular receptors or ion channels, modulating cellular responses.

- Free Radical Scavenging : Benzothiophene derivatives may exhibit antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress.

Research Findings and Case Studies

Future Directions

The ongoing research into this compound suggests several promising avenues:

- Drug Development : Further exploration into its structure-activity relationship (SAR) could lead to the development of new therapeutic agents for cancer and inflammatory diseases.

- Combination Therapies : Investigating the efficacy of this compound in combination with existing therapies may enhance treatment outcomes for resistant strains of bacteria or advanced cancers.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Acetyl-1-benzothiophene-3-carboxylic acid, and how can reaction parameters be optimized?

- Methodology : The compound is typically synthesized via Friedel-Crafts acylation of 1-benzothiophene-3-carboxylic acid derivatives. Optimization involves adjusting reaction temperature (e.g., 80–100°C), solvent choice (e.g., dichloromethane or acetic anhydride), and catalyst loading (e.g., AlCl₃ or FeCl₃). Yield improvements (70–85%) are achievable by controlled acetyl group introduction and inert atmosphere use to prevent oxidation .

- Validation : Monitor reaction progress via TLC or HPLC, and confirm purity via melting point analysis (mp data from analogs in ).

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Approach :

- ¹H/¹³C NMR : Confirm acetyl (δ ~2.6 ppm for CH₃) and carboxylic acid (δ ~12–13 ppm for COOH) groups.

- FT-IR : Identify C=O stretches (1680–1720 cm⁻¹ for acetyl and carboxylic acid) and aromatic C-S bonds (600–700 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z 220.2 (C₁₁H₈O₃S) to verify molecular weight .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of derivatives across studies?

- Contradiction Analysis Framework :

Purity Validation : Re-examine compound purity using HPLC (≥98% threshold) and elemental analysis (e.g., %C, %H matching theoretical values) to rule out impurities as confounding factors .

Assay Standardization : Compare bioassay protocols (e.g., cell lines, incubation times) for variability. For example, discrepancies in IC₅₀ values may arise from differing cytotoxicity assay endpoints (MTT vs. ATP assays).

Computational Modeling : Use molecular docking to assess binding affinity consistency across receptor isoforms (e.g., kinase variants) .

Q. What experimental strategies enhance the pharmacological profile of this compound analogs?

- Design Strategies :

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂ at the benzothiophene 5-position) to modulate electron density and improve receptor binding. Synthesize derivatives via nucleophilic substitution ( ).

- Bioisosteric Replacement : Replace the acetyl group with trifluoroacetyl (-COCF₃) to enhance metabolic stability. Monitor pharmacokinetics via in vitro microsomal assays.

- Structure-Activity Relationship (SAR) : Tabulate bioactivity data for analogs (e.g., IC₅₀, logP) to identify critical substituents (Example Table Below) .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.